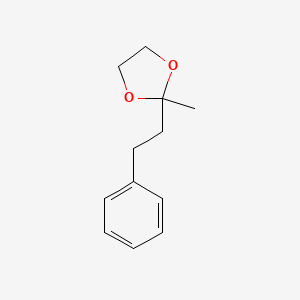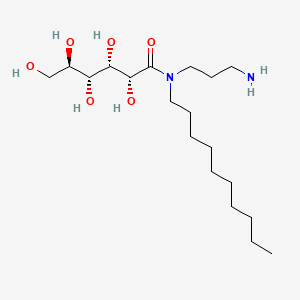
N-(3-Aminopropyl)-N-decyl-D-gluconamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)-N-decyl-D-gluconamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminopropyl group and a decyl chain attached to a D-gluconamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-decyl-D-gluconamide typically involves the reaction of D-gluconic acid with decylamine and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of D-gluconic acid: D-gluconic acid is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.
Addition of Decylamine: Decylamine is added to the reaction mixture, leading to the formation of an amide bond.
Introduction of 3-Aminopropylamine: 3-Aminopropylamine is then introduced to the reaction mixture, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Aminopropyl)-N-decyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of primary or secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
N-(3-Aminopropyl)-N-decyl-D-gluconamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a reagent in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Aminopropyl)-N-decyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cell membranes, affecting their permeability and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(3-Aminopropyl)-N-decyl-D-gluconamide can be compared with other similar compounds such as:
N-(3-Aminopropyl)-N-dodecyl-1,3-propanediamine: Similar in structure but with a different alkyl chain length.
N-(3-Aminopropyl)-methacrylamide: Contains a methacrylamide group instead of a gluconamide backbone.
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Another related compound with a different alkyl chain and functional groups.
Propriétés
Numéro CAS |
93840-55-2 |
|---|---|
Formule moléculaire |
C19H40N2O6 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-N-(3-aminopropyl)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C19H40N2O6/c1-2-3-4-5-6-7-8-9-12-21(13-10-11-20)19(27)18(26)17(25)16(24)15(23)14-22/h15-18,22-26H,2-14,20H2,1H3/t15-,16-,17+,18-/m1/s1 |
Clé InChI |
QXICZCCFBIIBQH-ZJPYXAASSA-N |
SMILES isomérique |
CCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




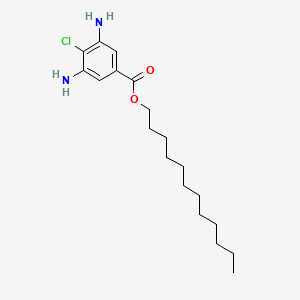
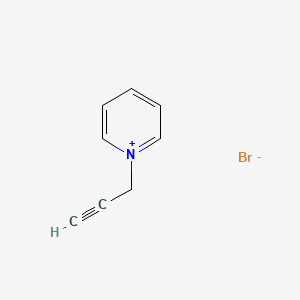
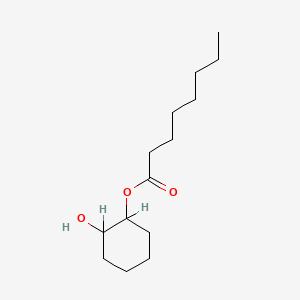
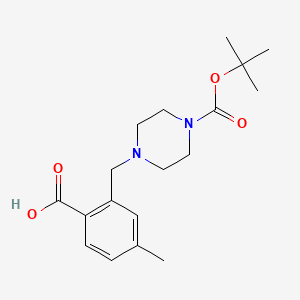


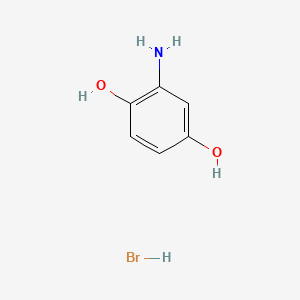
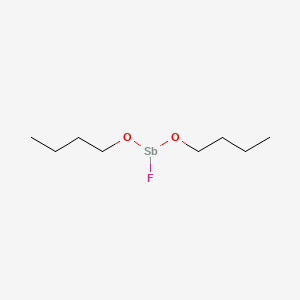
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)


